1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of piperidine with 2-methyl-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(2-Methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-Methyl-3-nitrophenyl derivatives: These compounds may have similar electronic properties but lack the piperidine ring, affecting their biological activity.
Other nitrophenyl-piperidine compounds: These may have different substituents on the piperidine ring, leading to variations in their chemical reactivity and biological effects.
This compound’s unique combination of a nitrophenyl group and a piperidine ring makes it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
1-(2-methyl-3-nitrobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-11(3-2-4-12(9)17(20)21)14(19)16-7-5-10(6-8-16)13(15)18/h2-4,10H,5-8H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWPZJGNHPBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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